2-chloro-6-iodobenzyl bromide
Description
Historical Context and Evolution of Benzyl (B1604629) Bromides as Key Building Blocks
The utility of benzyl halides in organic synthesis has been recognized for over a century. Their ability to introduce a benzyl group into a molecule has made them indispensable reagents. Initially, their applications were in fundamental reactions, but their role has expanded significantly with the development of modern synthetic methods. csmres.co.uknih.gov Today, they are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net The development of new and efficient methods for the synthesis of substituted benzyl bromides continues to be an active area of research, reflecting their ongoing importance. google.comorganic-chemistry.org
Strategic Importance of Halogen Substitution Patterns in Aromatic Systems
The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic chemistry. scienceforecastoa.com Halogenated aromatic compounds are valuable intermediates because the halogen atom can be readily replaced by other functional groups through various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.netnumberanalytics.com
The type and position of the halogen substituents on the aromatic ring have a profound impact on the molecule's reactivity. numberanalytics.comwikipedia.org For instance, the presence of electron-withdrawing groups can enhance the reactivity of the aromatic halide towards nucleophilic substitution. numberanalytics.com This allows for a high degree of control over chemical reactions, enabling chemists to selectively modify specific positions on the aromatic ring. This strategic placement of halogens is a powerful tool for constructing complex molecules with precise architectures. researchgate.netscienceforecastoa.com
Specific Significance of 2-chloro-6-iodobenzyl bromide within the Class of Halo-Benzyl Bromides
Within the diverse class of halogenated benzyl bromides, this compound stands out due to its unique substitution pattern. The presence of three distinct halogen atoms—a bromine on the methyl group and a chlorine and an iodine on the aromatic ring—provides a versatile platform for a variety of chemical transformations.
The differential reactivity of the C-Br, C-Cl, and C-I bonds allows for selective reactions at each position. For example, the benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl-iodide and aryl-chloride bonds are amenable to different types of cross-coupling reactions. This multi-faceted reactivity makes this compound a valuable building block for the synthesis of complex, highly substituted aromatic compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDASKTNKXJMYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 2 Chloro 6 Iodobenzyl Bromide and Its Derivatives
X-ray Crystallography for Solid-State Molecular Geometry and Conformation of Derivatives
Detailed structural information has been obtained for derivatives of 2-chlorobenzyl bromide and N-(2-bromobenzyl)cinchoninium bromide. These studies reveal key features regarding the orientation of the benzyl (B1604629) group, the influence of substituents on the aromatic ring, and the nature of the non-covalent interactions that dictate the crystal packing.
In a study of 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene, the chlorophenyl ring was found to make a dihedral angle of 58.15 (12)° with the naphthalene (B1677914) ring system to which it is attached. researchgate.net Another chlorophenyl ring in the same molecule exhibited a dihedral angle of 76.21 (13)° with its corresponding naphthalene system. researchgate.net The two chlorophenyl rings themselves were inclined to one another by 27.66 (16)°. researchgate.net The crystal structure is stabilized by C—H···O hydrogen bonds, which link the molecules into chains, and these chains are further connected by C—H···π interactions to form a three-dimensional framework. researchgate.net
Similarly, the crystal structures of two isomorphous azastilbene derivatives, 1-(2-chlorobenzyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]pyridinium chloride and 1-(2-bromobenzyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]pyridinium bromide, have been determined. nih.gov In these compounds, the rings of the benzyl groups are nearly perpendicular to the azastyryl planes, with dihedral angles greater than 80°. nih.gov The crystal packing is influenced by O-H···X⁻ (where X is a halogen) hydrogen bonds, weak C-H···O hydrogen bonds, and C-H···X and C-H···π interactions. nih.gov
Furthermore, the structure of N-(2-bromobenzyl)cinchoninium bromide reveals that the planes of the quinoline (B57606) and the bromobenzyl substituent are inclined to one another by 9.11 (9)°. iucr.org The crystal structure is characterized by strong O—H···Br hydrogen bonds and weaker C—H···Br interactions. iucr.org
The following tables summarize key crystallographic data for selected derivatives of related benzyl halides.
Table 1: Selected Dihedral Angles in Benzyl Halide Derivatives
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
| 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene | Chlorophenyl ring | Naphthalene ring system | 58.15 (12) |
| 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene | Second Chlorophenyl ring | Second Naphthalene ring system | 76.21 (13) |
| 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene | Chlorophenyl ring | Second Chlorophenyl ring | 27.66 (16) |
| 1-(2-chlorobenzyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]pyridinium chloride | Benzyl group ring | Azastyryl plane | > 80 |
| 1-(2-bromobenzyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]pyridinium bromide | Benzyl group ring | Azastyryl plane | > 80 |
| N-(2-Bromobenzyl)cinchoninium bromide | Quinoline plane | Bromobenzyl substituent plane | 9.11 (9) |
Table 2: Intermolecular Interactions in the Crystal Structures of Benzyl Halide Derivatives
| Compound | Type of Interaction |
| 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene | C—H···O hydrogen bonds, C—H···π interactions |
| 1-(2-chlorobenzyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]pyridinium chloride | O-H···Cl⁻ hydrogen bonds, C-H···O hydrogen bonds, C-H···Cl interactions, C-H···π interactions |
| 1-(2-bromobenzyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]pyridinium bromide | O-H···Br⁻ hydrogen bonds, C-H···O hydrogen bonds, C-H···Br interactions, C-H···π interactions |
| N-(2-Bromobenzyl)cinchoninium bromide | O—H···Br hydrogen bonds, C—H···Br interactions |
Advanced Applications in Chemical Research and Synthesis
Integral Role as a Synthetic Intermediate in Complex Molecule Construction
2-chloro-6-iodobenzyl bromide serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its reactivity, characterized by the presence of multiple, differentially reactive halogen atoms, allows for its participation in a wide array of chemical reactions, including nucleophilic substitutions and coupling reactions. evitachem.com
While specific studies detailing the use of this compound in the synthesis of heterocyclic frameworks are not extensively documented in publicly available literature, the application of structurally similar compounds, such as o-iodobenzyl bromide, provides significant insight into its potential synthetic utility. For instance, a palladium-catalyzed one-pot synthesis of 2-substituted 1,5-dihydrobenzo[e] Current time information in Bangalore, IN.semanticscholar.orgtandfonline.comoxadiazepines has been developed using o-iodobenzyl bromide and (E)-amidoximes. semanticscholar.org This reaction proceeds through an O-alkylation/N-arylation tandem process, demonstrating the utility of the o-halo-benzyl bromide moiety in constructing seven-membered heterocyclic rings. semanticscholar.orgresearchgate.net Given the structural analogy, it is plausible that this compound could be employed in similar palladium-catalyzed cyclization reactions to generate novel oxadiazepine derivatives. The presence of the additional chloro substituent might influence the electronic properties and reactivity of the aromatic ring, potentially leading to oxadiazepines with unique substitution patterns and biological activities.
Similarly, the synthesis of triazoles often involves the reaction of a benzyl (B1604629) halide with an azide (B81097), followed by a cycloaddition reaction. For example, 1,4-disubstituted 1,2,3-triazoles can be synthesized from various benzyl halides. isres.orgscielo.brmdpi.com The process typically involves the in-situ generation of a benzyl azide from the corresponding benzyl bromide and sodium azide, which then undergoes a copper-catalyzed [3+2] cycloaddition with an alkyne. scielo.brmdpi.com Based on these established methods, this compound could serve as a precursor for the synthesis of novel triazole compounds, incorporating the 2-chloro-6-iodophenyl moiety.
The synthesis of biaryl compounds is a fundamental transformation in organic chemistry, with applications in pharmaceuticals, and materials science. tandfonline.com Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed for this purpose. evitachem.com Compounds like 2-chloro-5-iodobenzyl bromide are known to undergo such coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds. evitachem.com The differential reactivity of the iodo and chloro substituents on the aromatic ring of this compound could allow for selective and sequential cross-coupling reactions, providing a pathway to unsymmetrical biaryl compounds. tandfonline.comgoogle.com
Furthermore, the bromomethyl group of this compound is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups to create a diverse range of substituted aromatic compounds. evitachem.com
Contributions to Medicinal Chemistry Research
The structural motifs present in this compound are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active molecules. researchgate.net
Halogenated benzyl derivatives are integral components of numerous therapeutic agents. For instance, compounds incorporating a 2-chloro-N(6)-(3-iodobenzyl) moiety have been investigated as agonists for the A3 adenosine (B11128) receptor, showing potential in the treatment of various cancers, including melanoma and breast cancer. nih.govnih.govaacrjournals.org Specifically, the compound 2-[2-chloro-6-(3-iodobenzyl)-purin-9-yl]-tetrahydro-thiophen-3,4-diol (LJ-1888) has been explored for its anti-inflammatory properties. google.com These examples highlight the importance of the substituted benzyl group in modulating the biological activity of complex molecules. Consequently, this compound represents a valuable starting material for the synthesis of novel purine (B94841) and other heterocyclic derivatives as potential therapeutic agents.
The following table showcases examples of biologically active compounds containing related structural motifs, underscoring the potential of this compound as a precursor in drug discovery.
| Compound Name | Therapeutic Area/Target | Reference |
| 2-[2-chloro-6-(3-iodobenzyl)-purin-9-yl]-tetrahydro-thiophen-3,4-diol (LJ-1888) | Anti-inflammatory | google.com |
| 2-chloro-N(6)-(3-iodobenzyl)-adenosine-5′-N-methyl-uronamide (Cl-IB-MECA) | Anticancer (Melanoma) | nih.govnih.gov |
| (N)-methanocarba-2-chloro-N6-(3-iodobenzyl)adenosine | A3 Adenosine Receptor Agonist | nih.gov |
In the multi-step synthesis of complex molecules, the use of protecting groups is a fundamental strategy to mask reactive functional groups. researchgate.netunivpancasila.ac.id The choice of protecting group is crucial for the success of a synthetic sequence. While there is no direct evidence in the searched literature for the use of the 2-chloro-6-iodobenzyl group as a protecting group, the properties of benzyl-type protecting groups are well-established. Benzyl ethers, for example, are commonly used to protect alcohols. The specific substitution pattern of this compound could offer advantages in terms of stability and selective removal. The electronic effects of the chloro and iodo substituents might influence the reactivity of the benzyl group, potentially allowing for its removal under specific conditions that would not affect other protecting groups in the molecule. This would be an example of an orthogonal protecting group strategy. thieme-connect.com
Emerging Applications in Materials Science
The unique electronic and structural properties of halogenated aromatic compounds make them attractive candidates for applications in materials science. tandfonline.com Biaryl structures, which can be synthesized from precursors like this compound, are fundamental components of liquid crystals, functional dyes, and organic semiconductors. tandfonline.com The incorporation of heavy atoms like iodine can influence the photophysical properties of materials, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs). While specific research on the use of this compound in materials science is not yet prominent, the general utility of related compounds suggests a promising future for this molecule in the development of novel functional materials.
Research on this compound Reveals Limited Publicly Available Data
Extensive searches of scientific and technical literature have yielded no specific information regarding the advanced applications of the chemical compound this compound. Despite targeted inquiries into its use in the synthesis of monomers for functional polymers, as a precursor for advanced materials, or in methodological advancements in organic synthesis, no relevant research findings, detailed applications, or synthetic methodologies for this specific compound could be located in the public domain.
The parent compound, 2-chloro-6-iodobenzoic acid, is noted as a chemical building block. sigmaaldrich.com Additionally, research exists for structurally similar molecules, such as 4-iodobenzyl bromide, which has been utilized in the creation of iodinated monomers for polyesters intended for use as radio-opaque biomaterials. researchgate.net Similarly, various other substituted benzyl bromides are commonly used in organic synthesis. orgsyn.orgacs.orgsci-hub.segoogle.com However, these applications are specific to those compounds and cannot be attributed to this compound.
There is no available information in the reviewed literature detailing the role of this compound in the following areas:
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. researchgate.net For 2-chloro-6-iodobenzyl bromide, DFT calculations can elucidate its geometry, electronic distribution, and reactivity patterns. Such calculations are typically performed using a functional, such as B3LYP, and a suitable basis set that can handle the heavy atoms like iodine. researchgate.netnih.gov
The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy structure. researchgate.net For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. Due to steric hindrance from the ortho substituents (chlorine and iodine), the benzyl (B1604629) bromide group may be twisted out of the plane of the benzene (B151609) ring. Conformational analysis would explore the rotational barrier of the -CH2Br group and identify the most stable conformer.
| Parameter | Expected Value/Trend | Description |
|---|---|---|
| C-Cl Bond Length | ~1.74 Å | The bond length between a phenyl carbon and a chlorine atom. |
| C-I Bond Length | ~2.10 Å | The bond length between a phenyl carbon and an iodine atom. |
| C-C (aromatic) | ~1.39 - 1.41 Å | The bond lengths within the benzene ring, which may be slightly distorted due to the substituents. |
| C-CH2 Bond Length | ~1.51 Å | The bond connecting the benzene ring to the bromomethyl group. |
| C-Br Bond Length | ~1.94 Å | The bond length of the benzylic bromide. |
| Torsional Angle (Cl-C-C-I) | Data not available | The dihedral angle defining the twist of the substituents on the ring. |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgreed.edu The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net
For this compound, an MEP analysis would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be located around the electronegative chlorine and iodine atoms. nih.gov
Positive Potential (Blue): Regions of low electron density, or electron-poor regions, which are susceptible to nucleophilic attack. A significant positive potential would be expected on the hydrogen atoms of the bromomethyl group and potentially on the carbon atom of the C-Br bond, highlighting its electrophilic nature. nih.gov
Neutral Potential (Green): Regions with intermediate potential, typically the aromatic ring's carbon framework.
This analysis helps in understanding how the molecule will interact with other reagents. libretexts.org
| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Around Chlorine and Iodine Atoms | Negative | Site for interaction with electrophiles or positive centers. |
| Benzylic Carbon (-CH2Br) | Positive | Primary site for nucleophilic attack (SN2 reaction). |
| Hydrogen Atoms of -CH2Br | Positive | Potential for hydrogen bonding interactions. |
| Aromatic Ring | Largely Neutral/Slightly Negative | Can participate in π-stacking interactions. |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy and localization of these orbitals are key to understanding a molecule's behavior as a nucleophile or an electrophile. libretexts.org
For this compound:
HOMO: The HOMO is the highest energy orbital containing electrons and represents the molecule's ability to donate electrons. In this molecule, the HOMO is likely to have significant contributions from the p-orbitals of the iodine and bromine atoms, as well as the π-system of the benzene ring.
LUMO: The LUMO is the lowest energy orbital without electrons and indicates the molecule's ability to accept electrons. The LUMO is expected to be localized primarily on the antibonding σ* orbital of the C-Br bond, making this bond the most likely site for nucleophilic attack. wuxibiology.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net
| Orbital | Expected Localization | Role in Reactivity |
|---|---|---|
| HOMO | π-system of the benzene ring, p-orbitals of I and Br | Electron donation in reactions with electrophiles. |
| LUMO | σ* orbital of the C-Br bond | Electron acceptance in reactions with nucleophiles. |
| HOMO-LUMO Energy Gap (ΔE) | Data not available | Determines chemical reactivity and kinetic stability. |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in mapping out the detailed steps of a chemical reaction, including the identification of transient intermediates and transition states. nih.gov This provides a deeper understanding of reaction kinetics and selectivity.
Transition State Theory (TST) explains reaction rates by considering the equilibrium between reactants and a high-energy transition state complex. nih.gov Computational methods can locate the geometry of these transition states and calculate their energy, which corresponds to the activation energy barrier of the reaction.
A computational study on the intramolecular C-I bond activation in a complex derived from 2-iodobenzyl bromide provides insight into the energetics of such processes. researchgate.net In a reaction involving a copper(I) catalyst, the oxidative addition of the C-I bond was investigated using DFT. The calculated activation barrier for this step provides a quantitative measure of its feasibility. researchgate.net
| Reaction Step | System | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Intramolecular C-I Oxidative Addition | CAAC-CuCl adduct of 2-iodobenzyl | 23.8 | researchgate.net |
| Intramolecular C-I Oxidative Addition | CAAC-AgCl adduct of 2-iodobenzyl | 31.9 | researchgate.net |
| Intramolecular C-I Oxidative Addition | CAAC-AuCl adduct of 2-iodobenzyl | 31.8 | researchgate.net |
*CAAC = Cyclic(alkyl)(amino)carbene
A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule or a system of molecules as a function of their geometry. By mapping the PES, chemists can identify all possible stationary points, including reactants, products, intermediates, and transition states, and trace the lowest energy path connecting them, known as the reaction coordinate. researchgate.net
Investigation of Halogen Bonding and Other Non-Covalent Interactions
The unique arrangement of three different halogen atoms (iodine, chlorine, and bromine) on a flexible benzyl scaffold makes this compound a subject of significant interest for studies of non-covalent interactions. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (a σ-hole) and a Lewis base, is of particular importance. nih.govbeilstein-journals.org In this molecule, both the iodine and chlorine atoms attached to the benzene ring are potential halogen bond donors.
Computational studies on similar aryl halides have shown that the strength of halogen bonding is influenced by the polarizability of the halogen and the nature of the substituents on the aromatic ring. beilstein-journals.org The iodine atom, being the most polarizable of the halogens in the molecule (excluding the bromine in the benzylic position, which is more likely to act as a leaving group), is expected to form the strongest halogen bonds. Density functional theory (DFT) calculations on related halobenzene molecules have been used to quantify the electrostatic potential on the surface of the halogen atoms, revealing the positive σ-hole that drives this interaction. umich.edu
Beyond halogen bonding, other non-covalent interactions are expected to play a role in the supramolecular chemistry of this compound. These include:
π-π stacking: The presence of the benzene ring allows for stacking interactions with other aromatic systems.
C-H···π interactions: The benzylic and aromatic C-H bonds can interact with the π-system of adjacent molecules.
Theoretical tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are instrumental in visualizing and quantifying these weak interactions, providing insights into the stability of different molecular conformations and assemblies. nih.govmdpi.com
Table 1: Predicted Characteristics of Non-Covalent Interactions in this compound (based on analogous systems)
| Interaction Type | Potential Participating Atoms/Groups | Predicted Relative Strength | Key Influencing Factors |
| Halogen Bonding | I···Lewis Base, Cl···Lewis Base | I > Cl | Size of σ-hole, polarizability of halogen |
| π-π Stacking | Benzene ring ↔ Benzene ring | Moderate | Substituent effects, geometric arrangement |
| C-H···π | Benzylic/Aromatic C-H ↔ Benzene ring | Weak | Acidity of C-H, orientation of interaction |
| Dipole-Dipole | C-Br, C-Cl, C-I dipoles | Weak to Moderate | Molecular conformation, relative orientation |
Prediction of Reactivity and Selectivity through Computational Screening
Computational screening methods are invaluable for predicting the reactivity of this compound in various chemical transformations and for understanding the factors that govern its selectivity. The primary reactive site is the benzylic carbon, which is susceptible to nucleophilic substitution reactions (SN1 and SN2) due to the good leaving group ability of the bromide ion and the resonance stabilization of the potential benzylic carbocation intermediate. chemistry.coachucalgary.ca
For an SN1 reaction, the stability of the benzylic carbocation is paramount. pearson.com The electron-withdrawing inductive effects of the ortho-chloro and ortho-iodo substituents would be expected to destabilize the carbocation, potentially slowing down an SN1 pathway relative to unsubstituted benzyl bromide. Conversely, in an SN2 reaction, these bulky ortho substituents would create significant steric hindrance, impeding the backside attack of a nucleophile. wikipedia.org Computational models can precisely quantify these competing electronic and steric effects.
Computational screening can also predict the selectivity of this compound in reactions involving multiple potential nucleophiles or in reactions where different products can be formed. By simulating the reaction with various nucleophiles, a reactivity index can be established. Furthermore, the influence of the solvent can be incorporated into these models using continuum solvation models or by including explicit solvent molecules. nih.gov
Table 2: Conceptual Computational Screening Data for Nucleophilic Substitution of this compound
| Reaction Pathway | Model Nucleophile | Calculated Parameter | Predicted Outcome |
| SN1 | H₂O | ΔE‡ (Carbocation formation) | Higher energy barrier due to inductive effects |
| SN2 | CN⁻ | ΔE‡ (Transition state) | Higher energy barrier due to steric hindrance |
| Halogen Bonding Assisted | Nu⁻···I-C | Binding Energy | Favorable interaction may pre-organize the complex for reaction |
| Product Selectivity | Ambident Nucleophile | ΔE‡ (N-attack vs. O-attack) | Lower energy barrier for the more stable transition state |
Future Perspectives and Unexplored Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of benzyl (B1604629) halides often involves free-radical bromination of the corresponding toluene (B28343) derivative, which can utilize hazardous reagents like molecular bromine. sci-hub.se Future research is geared towards developing greener and more sustainable synthetic pathways.
A key area of development is the replacement of harsh brominating agents with safer alternatives. N-Bromosuccinimide (NBS) has emerged as a viable substitute for molecular bromine, offering a safer profile for benzylic bromination. Furthermore, the principles of green chemistry encourage the use of alternative precursor molecules. For instance, using benzyl alcohols instead of benzyl halides in reactions like Friedel-Crafts alkylations can circumvent the need for toxic alkylating agents, representing a more environmentally benign process. beilstein-journals.org Another sustainable approach involves upgrading renewable bio-based feedstocks, such as phenols derived from lignin, to produce functionalized benzyl halides, thereby reducing reliance on petrochemical sources. mdpi.com
Table 1: Comparison of Synthetic Reagents Click on a row to view more details.
| Reagent Class | Conventional Reagent | Sustainable Alternative | Key Advantage |
|---|---|---|---|
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Improved safety and handling |
| Alkylating Agent | Benzyl Halides | Benzyl Alcohols | Reduced toxicity of starting materials beilstein-journals.org |
| Feedstock | Petrochemical-based Toluene | Bio-based Phenols | Utilization of renewable resources mdpi.com |
Exploration of Novel Catalytic Systems for Selective Transformations
Catalysis is central to unlocking the full synthetic potential of 2-chloro-6-iodobenzyl bromide by enabling selective reactions at its different functional sites. While established palladium-catalyzed reactions like the Suzuki-Miyaura coupling are used to form biaryl compounds from the aryl iodide position, there is vast scope for exploring novel catalytic systems. evitachem.com
Recent advances include the use of copper iodide as a catalyst in multicomponent reactions to construct complex heterocyclic systems, such as pyridines, under mild conditions. nih.gov Another frontier is photocatalysis. Visible-light-driven photocatalysts, such as those based on metal-organic frameworks (MOFs), are being investigated for organic transformations like the aerobic oxidation of benzyl halides. rsc.orgacs.org Furthermore, various Lewis acids, from indium(III) chloride to bismuth(III) triflate, have proven effective in catalyzing Friedel-Crafts type reactions, offering pathways to new carbon-carbon bonds. beilstein-journals.org The exploration of chiral, bifunctional catalysts could pave the way for enantioselective transformations, a significant challenge in the field. beilstein-journals.org
Integration with Automation and Continuous Flow Chemistry
The integration of automated technologies, particularly continuous flow chemistry, represents a significant step forward for the synthesis and manipulation of reactive intermediates like this compound. Flow chemistry offers substantial improvements in safety, reproducibility, and scalability over traditional batch processing.
A prime example is the benzylic bromination of toluene derivatives using NBS, which has been successfully adapted to a continuous-flow process. In a typical setup, solutions of the substrate and the reagent are pumped through a heated reactor coil, allowing for precise control over reaction temperature and residence time. rsc.org This method minimizes the accumulation of hazardous materials, enhances heat transfer, and often leads to higher yields and purity compared to batch methods. rsc.org Applying these automated flow techniques to the synthesis of this compound could provide a safer, more efficient, and scalable production route.
Discovery of Undiscovered Reactivity Modes and Applications
While this compound is recognized as a versatile alkylating agent and an intermediate for pharmaceuticals and materials science, its full range of reactivity and applications remains largely untapped. evitachem.com The distinct electronic environments of the three halogen atoms—the highly reactive benzylic bromide, the versatile aryl iodide, and the relatively inert aryl chloride—offer opportunities for programmed, sequential reactions.
The aryl iodide is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The benzylic bromide readily undergoes nucleophilic substitution. khanacademy.org The chloro group, being the least reactive of the three halogens in typical cross-coupling conditions, can be retained for a final, more forcing transformation. This built-in differential reactivity allows the molecule to serve as a scaffold for assembling complex, highly functionalized molecules that would be difficult to access through other means. Future applications could include the synthesis of novel ligands for organometallic catalysts, advanced functional polymers, and complex molecular probes for chemical biology. mdpi.comnih.gov
Synergistic Approaches Combining Synthetic and Computational Methodologies
The synergy between experimental synthesis and computational chemistry provides a powerful tool for accelerating the discovery of new reactions and understanding complex mechanisms. For a molecule like this compound, computational methods can offer profound insights that guide laboratory work.
Computational tools, such as those providing computed properties on platforms like PubChem, can predict molecular characteristics. nih.govguidechem.com More advanced techniques like Density Functional Theory (DFT) can be used to:
Predict Reactivity: Model the electronic structure to predict the relative reactivity and regioselectivity of the three different halogen sites under various catalytic conditions.
Elucidate Mechanisms: Calculate the energy profiles of reaction pathways and model the transition states of catalytic cycles, helping to optimize reaction conditions and catalyst design.
Simulate Spectra: Predict spectroscopic data (e.g., NMR spectra) to aid in the characterization of new, complex products derived from the starting material. rsc.org
By simulating potential transformations before they are attempted in the lab, researchers can prioritize high-yield reactions, avoid unproductive pathways, and design novel synthetic strategies with a higher probability of success.
Compound Index
Table 2: List of Chemical Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₇H₅BrClI | 1035263-31-0 synquestlabs.com |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 128-08-5 |
| Benzyl alcohol | C₇H₈O | 100-51-6 |
| 2-chlorotoluene | C₇H₇Cl | 95-49-8 chemicalbook.com |
| Indium(III) chloride | InCl₃ | 10025-82-8 |
| Bismuth(III) triflate | Bi(CF₃SO₃)₃ | 85227-83-8 |
| Copper(I) iodide | CuI | 7681-65-4 |
| Palladium | Pd | 7440-05-3 |
| 2-Chlorobenzyl bromide | C₇H₆BrCl | 611-17-6 |
| 2-Iodobenzyl bromide | C₇H₆BrI | 40400-13-3 nih.gov |
| 2-Chloro-6-fluorobenzyl bromide | C₇H₅BrClF | 68220-26-8 chemicalbook.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-6-iodobenzyl bromide, and how can its purity be validated?
- Methodological Answer :
- Synthesis : A common approach involves halogenation of benzyl alcohols or bromination of substituted toluenes. For example, benzyl bromide derivatives can be synthesized via alkylation using NaH in anhydrous DMF under nitrogen atmosphere, as demonstrated in palladium-catalyzed cyclization protocols .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Purity validation should include NMR (¹H/¹³C), GC-MS, and elemental analysis. For iodinated compounds, X-ray crystallography can confirm structural integrity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation via light or moisture exposure .
- Safety : Use fume hoods, nitrile gloves, and PPE. Avoid contact with bases, amines, or oxidizing agents due to incompatibility risks .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ ~4.5 ppm for CH2Br), ¹³C NMR (δ ~30 ppm for C-Br), and coupling patterns to confirm substitution on the aromatic ring .
- IR : C-Br stretching (~550–600 cm⁻¹) and C-I vibrations (~500 cm⁻¹).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ≈ 344.85 for C7H5BrClI) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) for lighter atoms and LANL2DZ for iodine. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Applications : Model transition states for Suzuki-Miyaura couplings, focusing on iodine’s role as a directing group. Compare activation energies with experimental yields .
Q. What experimental strategies resolve contradictions in reported reaction yields for iodobenzyl bromide derivatives?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (DCM vs. THF), catalyst loading (Pd(OAc)₂ vs. NiCl₂), and temperature.
- Mechanistic Probes : Isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) or in-situ NMR to track intermediates. Evidence from palladium-catalyzed systems suggests competing pathways (oxidative addition vs. radical mechanisms) .
Q. How does the electronic environment of this compound influence its participation in C–C bond-forming reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The –I and –Cl groups create electron-deficient aromatic rings, enhancing oxidative addition in cross-couplings. Hammett parameters (σ) can quantify substituent effects.
- Kinetic Studies : Compare reaction rates with analogs (e.g., 4-iodobenzyl bromide) to isolate steric vs. electronic contributions .
Q. What are the challenges in scaling up synthesis of this compound for multigram applications?
- Methodological Answer :
- Optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) and optimize stoichiometry to minimize byproducts.
- Safety : Large-scale bromine handling requires specialized equipment (e.g., jacketed reactors) and rigorous hazard analysis (HIRA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
